N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MI-3454 is a highly potent and orally bioavailable inhibitor of the interaction between menin and Mixed Lineage Leukemia 1 (MLL1) protein. This compound has shown significant efficacy in preclinical models of leukemia, particularly those with MLL1 translocations or nucleophosmin 1 (NPM1) mutations .
Mechanism of Action
Target of Action
MI-3454, also known as MS-30892, N-[3-[[2-Cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide, or HY-136360, is a highly potent and selective inhibitor of the menin-MLL1 interaction . The primary targets of MI-3454 are the proteins menin and mixed lineage leukemia 1 (MLL1) .
Mode of Action
MI-3454 acts by inhibiting the protein-protein interaction between menin and MLL1 . This interaction plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the nucleophosmin 1 (NPM1) gene . By blocking this interaction, MI-3454 can inhibit the proliferation of leukemic cells and induce their differentiation .
Biochemical Pathways
The inhibition of the menin-MLL1 interaction by MI-3454 leads to the downregulation of key genes involved in leukemogenesis . These include the HOXA9 and MEIS1 genes, which are known to play crucial roles in the development of leukemia .
Result of Action
The result of MI-3454’s action is the profound inhibition of proliferation and the induction of differentiation in acute leukemia cells and primary patient samples with MLL1 translocations or NPM1 mutations . In mouse models of MLL1-rearranged or NPM1-mutated leukemia, MI-3454 has been shown to induce complete remission or regression of leukemia .
Action Environment
Biochemical Analysis
Biochemical Properties
MI-3454 has high inhibitory activity, achieving an IC50 value of 0.51 nM . It blocks the interaction between menin and the entire MLL binding fragment . It has shown significant activity and targeting in MLL leukemia cells . The compound interacts with the menin-MLL1 protein complex, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the nucleophosmin 1 (NPM1) gene .
Cellular Effects
MI-3454 profoundly inhibits proliferation and induces differentiation in acute leukemia cells and primary patient samples with MLL1 translocations or NPM1 mutations . It has been observed to have a profound effect on cell growth, colony formation, and differentiation in patient samples with NUP98 translocations .
Molecular Mechanism
MI-3454 exerts its effects at the molecular level by inhibiting the protein-protein interaction between menin and Mixed Lineage Leukemia 1 (MLL1) protein . This interaction is critical in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene . By inhibiting this interaction, MI-3454 can induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia .
Temporal Effects in Laboratory Settings
In laboratory settings, MI-3454 has been observed to induce complete remission or regression of leukemia in mouse models of MLL1-rearranged or NPM1-mutated leukemia, including patient-derived xenograft models . This indicates that the effects of MI-3454 are not only immediate but also long-lasting.
Dosage Effects in Animal Models
In animal models, MI-3454 has shown profound activity against two subtypes of leukemia, representing up to 40% of patients . The compound was well tolerated by the mice and didn’t interfere with their ability to make new blood cells .
Metabolic Pathways
It is known that the compound inhibits the menin-MLL1 interaction, which plays a critical role in acute leukemias with translocations of the MLL1 gene or with mutations in the NPM1 gene .
Transport and Distribution
It is known that the compound is orally bioavailable , indicating that it can be absorbed and distributed in the body after oral administration.
Subcellular Localization
Given its mechanism of action, it is likely that it interacts with the menin-MLL1 protein complex within the nucleus of the cell, as this is where the menin-MLL1 interaction takes place .
Preparation Methods
The synthesis of MI-3454 involves several steps, including the preparation of key intermediates and the final coupling reaction. The detailed synthetic route and reaction conditions are proprietary and have not been fully disclosed in the public domain. it is known that the compound is synthesized through a series of chemical reactions that ensure its high potency and selectivity .
Chemical Reactions Analysis
MI-3454 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups on the compound to enhance its activity and stability.
Substitution Reactions: These reactions involve the replacement of specific atoms or groups in the molecule to optimize its binding affinity to the menin-MLL1 complex.
Common Reagents and Conditions: The synthesis of MI-3454 typically involves the use of organic solvents, catalysts, and reagents such as palladium on carbon, hydrogen gas, and various protecting groups.
Scientific Research Applications
MI-3454 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the inhibition of protein-protein interactions.
Biology: It is used to investigate the role of menin-MLL1 interaction in cellular processes and gene expression.
Medicine: MI-3454 is being explored as a potential therapeutic agent for treating acute myeloid leukemia and other cancers with MLL1 translocations or NPM1 mutations
Comparison with Similar Compounds
MI-3454 is unique in its high potency and selectivity for the menin-MLL1 interaction. Similar compounds include:
KO-539 (Ziftomenib): Another menin-MLL1 inhibitor currently in clinical trials for acute myeloid leukemia.
VTP50469: A potent menin-MLL1 inhibitor with preclinical efficacy in leukemia models.
DS-1594a: A novel inhibitor of the menin-MLL1 interaction, showing promise in preventing leukemia progression.
These compounds share a similar mechanism of action but differ in their chemical structures, pharmacokinetic properties, and clinical development stages.
Properties
IUPAC Name |
N-[3-[[2-cyano-4-methyl-5-[[4-[[2-(methylamino)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]amino]piperidin-1-yl]methyl]indol-1-yl]methyl]-1-bicyclo[1.1.1]pentanyl]formamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35F3N8OS/c1-19-20(3-4-26-24(19)9-22(12-36)43(26)17-30-14-31(15-30,16-30)38-18-44)13-42-7-5-21(6-8-42)39-27-25-10-23(11-32(33,34)35)45-28(25)41-29(37-2)40-27/h3-4,9-10,18,21H,5-8,11,13-17H2,1-2H3,(H,38,44)(H2,37,39,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFYNGBMAACLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=C(N2CC34CC(C3)(C4)NC=O)C#N)CN5CCC(CC5)NC6=C7C=C(SC7=NC(=N6)NC)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35F3N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.